![molecular formula C12H12N4O2 B10821759 (6S)-6-amino-4-hydroxy-2-phenyl-6,7-dihydropyrazolo[4,3-b]pyridin-5-one](/img/structure/B10821759.png)
(6S)-6-amino-4-hydroxy-2-phenyl-6,7-dihydropyrazolo[4,3-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US8933095, 16” is a small molecular drug known for its inhibitory effects on kynurenine aminotransferase II (KAT II). This enzyme is involved in the kynurenine pathway, which is crucial for the metabolism of tryptophan. The inhibition of KAT II has been explored for its potential therapeutic applications in treating cognitive deficits associated with schizophrenia and other psychiatric, neurodegenerative, and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US8933095, 16” involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound.
Industrial Production Methods
Industrial production of “US8933095, 16” involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient production. Techniques like crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
“US8933095, 16” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing or diminishing its inhibitory effects.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of “US8933095, 16” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with altered functional groups .
Scientific Research Applications
“US8933095, 16” has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the kynurenine pathway and its role in various biochemical processes.
Biology: Investigated for its effects on cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating cognitive deficits, schizophrenia, and other neurological disorders.
Industry: Utilized in the development of new drugs targeting the kynurenine pathway
Mechanism of Action
The mechanism of action of “US8933095, 16” involves the inhibition of kynurenine aminotransferase II (KAT II). By inhibiting this enzyme, the compound reduces the production of kynurenic acid, a metabolite involved in neurotransmission and neuroprotection. This inhibition can lead to increased levels of extracellular dopamine, which may have therapeutic effects in conditions like schizophrenia .
Comparison with Similar Compounds
Similar Compounds
US8598200: Another KAT II inhibitor with similar inhibitory effects.
US10065972: A compound with a different structure but similar biological activity.
Uniqueness
“US8933095, 16” is unique due to its specific inhibitory effects on KAT II and its potential therapeutic applications in treating cognitive deficits and neurological disorders. Its distinct chemical structure and optimized synthesis make it a valuable compound for research and development .
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(6S)-6-amino-4-hydroxy-2-phenyl-6,7-dihydropyrazolo[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C12H12N4O2/c13-9-6-10-11(16(18)12(9)17)7-15(14-10)8-4-2-1-3-5-8/h1-5,7,9,18H,6,13H2/t9-/m0/s1 |
InChI Key |
LHLQHHDRLPOVCF-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N(C2=CN(N=C21)C3=CC=CC=C3)O)N |
Canonical SMILES |
C1C(C(=O)N(C2=CN(N=C21)C3=CC=CC=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide](/img/structure/B10821680.png)
![1-[(1S)-1-[3-(aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide](/img/structure/B10821683.png)
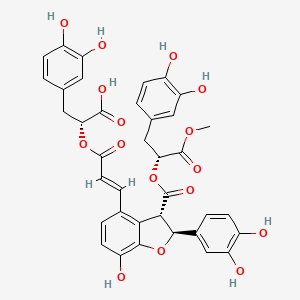
![N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide](/img/structure/B10821688.png)
![N-[(2S)-1-[(4-cyano-1-propylpiperidin-4-yl)amino]-4,4-dimethyl-1-oxopentan-2-yl]morpholine-4-carboxamide](/img/structure/B10821694.png)

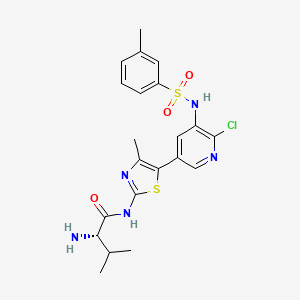
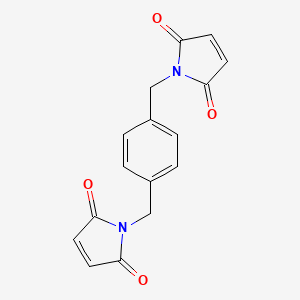
![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[3-fluoro-4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B10821721.png)
![(2R)-3-(3,4-Dihydroxyphenyl)-2-[(E)-3-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid](/img/structure/B10821727.png)
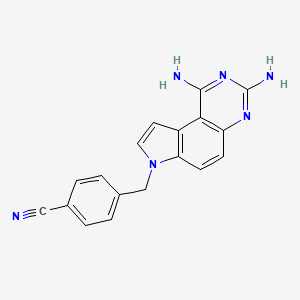
![1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide](/img/structure/B10821739.png)
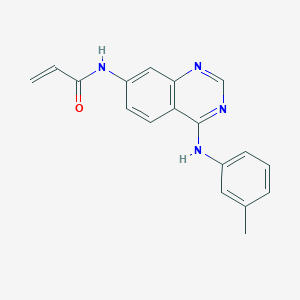
![(5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821765.png)
